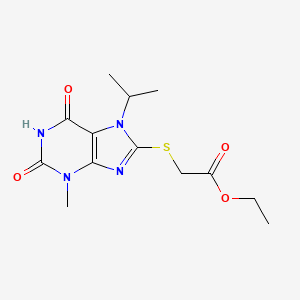

ethyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Description

Ethyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a xanthine-derived compound characterized by a purine-dione core modified with a thioacetate ester group at the 8-position. Its structure includes a 7-isopropyl and 3-methyl substitution on the purine ring, which influences its physicochemical and biological properties. This compound is part of a broader class of purine derivatives investigated for therapeutic applications, including central nervous system disorders and hypoxia-targeted therapies. Below, we compare its structural and functional attributes with closely related analogs.

Properties

IUPAC Name |

ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-5-21-8(18)6-22-13-14-10-9(17(13)7(2)3)11(19)15-12(20)16(10)4/h7H,5-6H2,1-4H3,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRBHPRFGHZNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multiple steps:

Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

Substitution Reactions: The isopropyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Thioester Formation: The thioester linkage is formed by reacting the purine derivative with an appropriate thiol compound under basic conditions.

Esterification: The final step involves esterification of the thioester with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.

Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl or aryl halides are used in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the purine ring.

Substitution: Various alkyl or aryl esters.

Scientific Research Applications

Ethyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Substituent Effects on Physicochemical Properties

- 4-Chlorobenzyl (): Introduces aromaticity and electron-withdrawing effects, which may alter receptor binding affinity . Isopentyl (): Increases steric bulk, possibly reducing metabolic clearance but limiting solubility .

Ester vs. Amide Functional Groups :

- Ethyl/methyl esters (Target, ) are more lipophilic and prone to hydrolysis, whereas amides () exhibit greater metabolic stability and hydrogen-bonding capacity .

Biological Activity

Ethyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound featuring a purine base structure. Its molecular configuration includes a purine ring substituted with isopropyl and methyl groups, along with a thioacetate moiety. This unique arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research.

The biological activity of this compound is primarily attributed to its purine base structure. The compound interacts with various molecular targets, potentially inhibiting enzymes involved in nucleotide metabolism and signaling pathways. This interaction may disrupt normal cellular processes, suggesting its potential as a lead compound in drug development for therapeutic applications.

Anticancer and Antimicrobial Properties

Recent studies have demonstrated the compound's potential anticancer and antimicrobial activities. For instance:

- Anticancer Activity : The compound has shown significant inhibitory effects on thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS can lead to reduced proliferation of cancer cells. The IC50 values for various derivatives in related studies ranged from 1.1 μM to 4.24 μM against different cancer cell lines (MCF-7, HCT-116, and HepG2) .

- Antimicrobial Activity : this compound exhibited good inhibition against Escherichia coli and Staphylococcus aureus. The molecular docking studies further supported these findings by indicating favorable interactions with bacterial targets .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the specific substitution patterns on the purine ring significantly influence the biological activity of the compound. For example:

| Substituent | Biological Activity | Notes |

|---|---|---|

| Isopropyl Group | Enhances binding affinity | Critical for enzyme inhibition |

| Methyl Group | Modifies solubility | Affects bioavailability |

| Thioacetate Moiety | Impacts reactivity | Influences interaction with thiol-containing proteins |

Case Study 1: Anticancer Efficacy

A study involving the synthesis of derivatives based on this compound revealed that certain modifications led to enhanced anticancer activity. Specifically, compounds with ortho substitutions on the phenyl ring exhibited superior activity compared to meta or para substitutions. This underscores the importance of molecular configuration in developing effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of this compound were screened against common pathogens. Results indicated that some derivatives not only inhibited bacterial growth but also displayed lower cytotoxicity towards human cells compared to standard antibiotics like doxorubicin and 5-fluorouracil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.